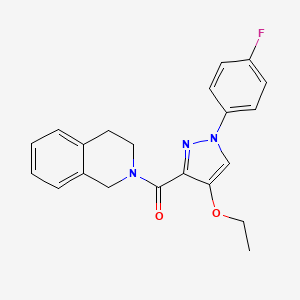

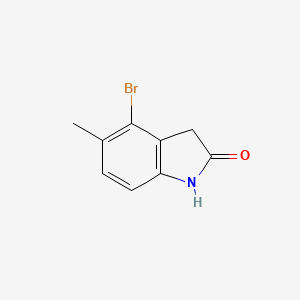

![molecular formula C14H20N2O B2935280 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine CAS No. 1367735-21-4](/img/structure/B2935280.png)

5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine would depend on the specific conditions under which the reactions are carried out, including temperature, pressure, and the presence of other chemicals . Without specific information about these conditions, it’s difficult to predict the exact reactions that might occur.Wissenschaftliche Forschungsanwendungen

Electrophilic Amination and Synthesis of Complex Molecules

One area of research involves the electrophilic amination of C-H-acidic compounds with derivatives related to 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, leading to the synthesis of complex spirocyclic and heterocyclic compounds. For instance, Andreae et al. (1992) demonstrated the electrophilic amination of C-H-acidic compounds, including malonic and cyanoacetic acid derivatives, with 1-oxa-2-azaspiro compounds, resulting in various diazaspirodecanones and their transformations into geminal diamino acid derivatives (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis for Peptide and Nucleotide Chemistry

Another significant application is in the synthesis of chiral heterospirocyclic compounds, which are valuable in peptide and nucleotide chemistry. Stamm et al. (2003) synthesized chiral heterospirocyclic 2H-azirin-3-amines, demonstrating their utility as synthons for producing tetrapeptides and dipeptides, showcasing the compound's role in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Antiviral Activity

Research by Apaydın et al. (2019) on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, revealed their potential antiviral activity against human coronavirus, suggesting the compound's relevance in developing antiviral drugs (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Synthesis of Spirocyclic and Heterocyclic Compounds

The synthesis of spirocyclic and heterocyclic compounds is another significant application. Gurry et al. (2015) described a new synthesis pathway for 2-oxa-7-azaspiro[3.5]nonane, involving the conversion of spirocyclic oxetanes into benzimidazole derivatives, underscoring the versatility of these compounds in synthesizing novel chemical structures (Gurry, McArdle, & Aldabbagh, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for causing physical harm (for example, by being corrosive or flammable) . Without specific information about 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine, it’s difficult to provide a detailed safety profile.

Zukünftige Richtungen

The future directions for research on a compound like 5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine could include studies to better understand its properties, potential uses, and safety profile . This could involve laboratory experiments, computational modeling, and potentially even clinical trials if the compound is found to have medicinal properties.

Eigenschaften

IUPAC Name |

5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-6-7-16(14(8-13)10-17-11-14)9-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVUPUKVQXRLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(CC1N)COC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

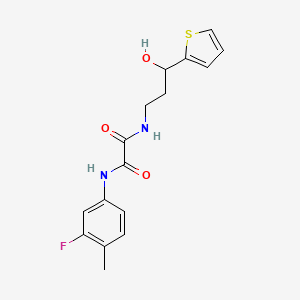

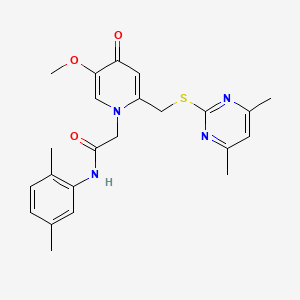

![4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2935199.png)

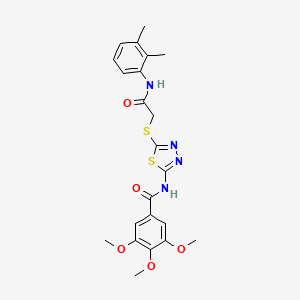

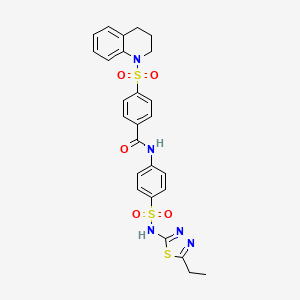

![2,5-dichloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2935213.png)

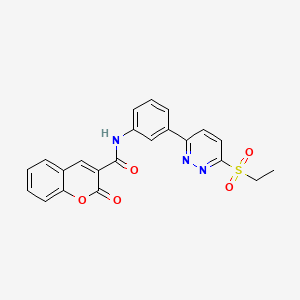

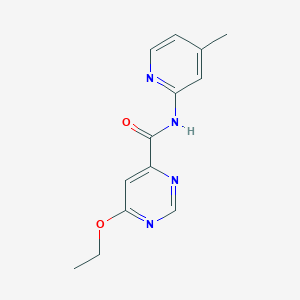

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)